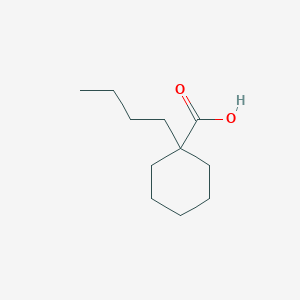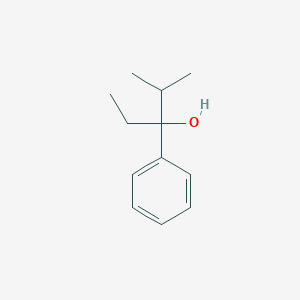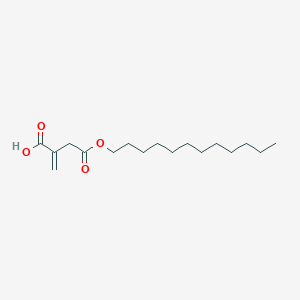
Mono-dodecyl itaconate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mono-dodecyl itaconate is an organic compound with the molecular formula C17H30O4. It is a derivative of itaconic acid, where one of the carboxyl groups is esterified with a dodecyl group. This compound is known for its surfactant properties and is used in various industrial applications due to its ability to modify the surface properties of materials.
準備方法
Synthetic Routes and Reaction Conditions
Mono-dodecyl itaconate can be synthesized through the esterification of itaconic acid with dodecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of itaconic acid to this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the high-quality production of the compound.
化学反応の分析
Types of Reactions
Mono-dodecyl itaconate undergoes various chemical reactions, including:
Oxidation: The double bond in the itaconate moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Various esters and amides.
科学的研究の応用
Mono-dodecyl itaconate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the preparation of mono-dispersed carbon nanotubes.
Biology: Investigated for its potential as a biocompatible surfactant in drug delivery systems.
Medicine: Explored for its anti-inflammatory properties due to its ability to modulate macrophage activity.
作用機序
Mono-dodecyl itaconate exerts its effects primarily through its surfactant properties. It can interact with various molecular targets, including cell membranes and proteins, to alter their surface characteristics. In biological systems, it can modulate the activity of macrophages by influencing the tricarboxylic acid cycle and reducing inflammation .
類似化合物との比較
Similar Compounds
- Diethyl itaconate
- Behenyl itaconate
- Itaconic acid mono-n-butyl ester
- Itaconic acid monomethyl ester
Comparison
Mono-dodecyl itaconate is unique due to its long dodecyl chain, which imparts distinct surfactant properties compared to shorter-chain itaconate derivatives. This makes it particularly effective in applications requiring strong surface activity and stability .
特性
分子式 |
C17H30O4 |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
4-dodecoxy-2-methylidene-4-oxobutanoic acid |
InChI |
InChI=1S/C17H30O4/c1-3-4-5-6-7-8-9-10-11-12-13-21-16(18)14-15(2)17(19)20/h2-14H2,1H3,(H,19,20) |
InChIキー |
VANYYAXEJNLEOM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC(=O)CC(=C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


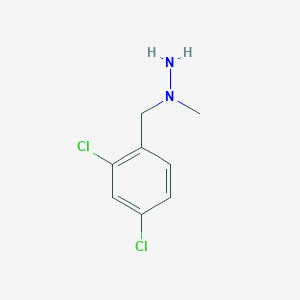
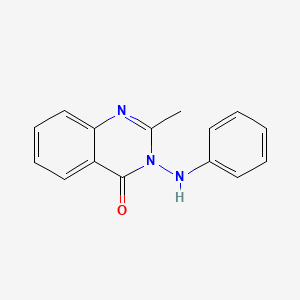
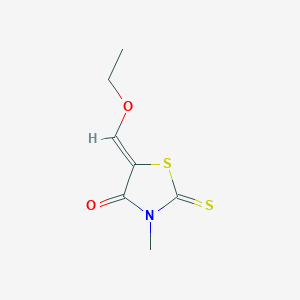

![(5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006649.png)

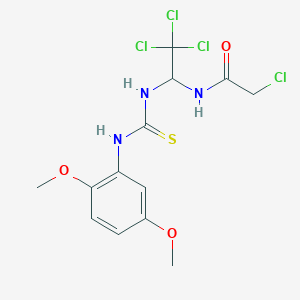
![[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-(4-chlorobenzoyl)oxyphenyl] 4-chlorobenzoate](/img/structure/B12006672.png)
![1-(4-Methylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006678.png)
![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(2-prop-2-enylphenoxy)acetamide](/img/structure/B12006684.png)
![2-([(4-Methylphenyl)sulfonyl]amino)phenyl 4-methylbenzenesulfonate](/img/structure/B12006702.png)

